1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a chloro group, a methoxy group, and a carboxylic acid group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The chloro and methoxy groups are introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability and efficiency. The use of automated systems and optimized reaction conditions can help achieve high yields and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: The triazole ring can be reduced to form amines.
Substitution: The chloro and methoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Esters and amides from oxidation reactions.
Amines from reduction reactions.
Various substituted derivatives from substitution reactions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX) or lipoxygenases (LOX). The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
1-(3-chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness: 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the ethyl group, which can influence its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-ethyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-3-9-11(12(17)18)14-15-16(9)7-4-5-10(19-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJDWJLHXVMSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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